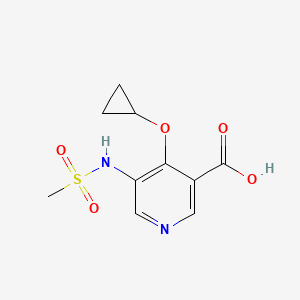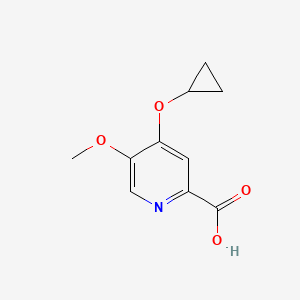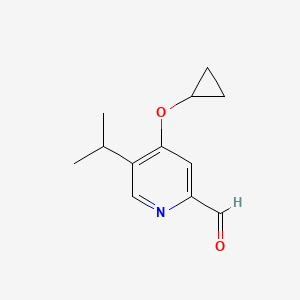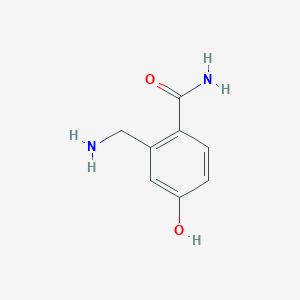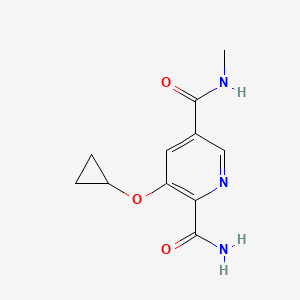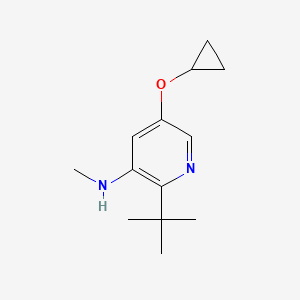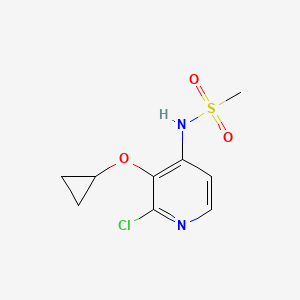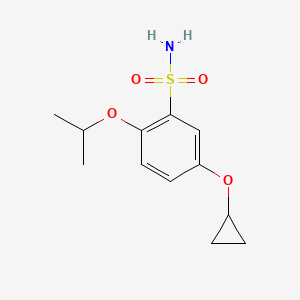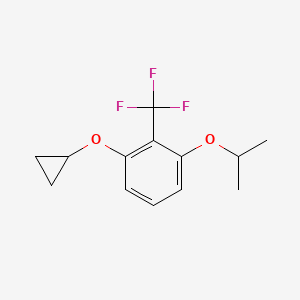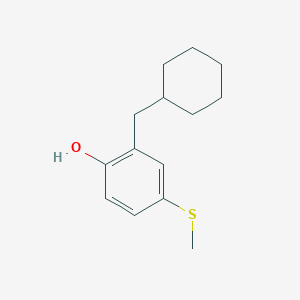
2-(Cyclohexylmethyl)-4-(methylthio)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclohexylmethyl)-4-(methylthio)phenol is an organic compound characterized by a phenolic structure with a cyclohexylmethyl group and a methylthio group attached to the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethyl)-4-(methylthio)phenol typically involves the alkylation of 4-(methylthio)phenol with cyclohexylmethyl halides under basic conditions. The reaction can be carried out using a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclohexylmethyl)-4-(methylthio)phenol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenolic hydroxyl group can be reduced to a corresponding hydroxycyclohexylmethyl derivative using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxycyclohexylmethyl derivatives.
Substitution: Nitro derivatives, halogenated phenols.
Wissenschaftliche Forschungsanwendungen
2-(Cyclohexylmethyl)-4-(methylthio)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Cyclohexylmethyl)-4-(methylthio)phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity. The methylthio group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules. The cyclohexylmethyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methylthio)phenol: Lacks the cyclohexylmethyl group, making it less sterically hindered and potentially more reactive.
4-(Methylthio)phenol: Similar structure but without the cyclohexylmethyl group, leading to different chemical and biological properties.
Cyclohexylmethyl phenol: Lacks the methylthio group, affecting its oxidation and substitution reactions.
Uniqueness
2-(Cyclohexylmethyl)-4-(methylthio)phenol is unique due to the presence of both the cyclohexylmethyl and methylthio groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of applications and makes this compound a valuable target for further research and development.
Eigenschaften
Molekularformel |
C14H20OS |
|---|---|
Molekulargewicht |
236.37 g/mol |
IUPAC-Name |
2-(cyclohexylmethyl)-4-methylsulfanylphenol |
InChI |
InChI=1S/C14H20OS/c1-16-13-7-8-14(15)12(10-13)9-11-5-3-2-4-6-11/h7-8,10-11,15H,2-6,9H2,1H3 |
InChI-Schlüssel |
WWSFWTFBTMOGNK-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC(=C(C=C1)O)CC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


